methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate

Epigenetics Histone Demethylase Inhibition KDM5A Selectivity

Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate (CAS 304675-01-2) is a synthetic small molecule belonging to the cyclopenta[c]chromene class, characterized by a fused tricyclic coumarin-like scaffold bearing a methyl ester side chain. Its molecular formula is C15H14O5 with a molecular weight of 274.27 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C15H14O5
Molecular Weight 274.272
CAS No. 304675-01-2
Cat. No. B2965699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
CAS304675-01-2
Molecular FormulaC15H14O5
Molecular Weight274.272
Structural Identifiers
SMILESCOC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
InChIInChI=1S/C15H14O5/c1-18-14(16)8-19-9-5-6-11-10-3-2-4-12(10)15(17)20-13(11)7-9/h5-7H,2-4,8H2,1H3
InChIKeyTZOPIYANPLGYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate (CAS 304675-01-2): Chemical Class and Core Identity for Targeted Procurement


Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate (CAS 304675-01-2) is a synthetic small molecule belonging to the cyclopenta[c]chromene class, characterized by a fused tricyclic coumarin-like scaffold bearing a methyl ester side chain . Its molecular formula is C15H14O5 with a molecular weight of 274.27 g/mol, and it is typically supplied at ≥95% purity for research use . The compound's structural core is distinct from simple coumarins due to the annulated cyclopentane ring, which pre-organizes the scaffold into a rigid, planar geometry that influences both its physicochemical properties and its potential for target engagement [1].

Cyclopenta[c]chromene scaffold-based KDM5A research tool
Reported isoform-selectivity study fit over KDM4 subfamily
Synthetic versatility from methyl ester handle for SAR exploration

Why Generic Substitution Fails for Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate: Scaffold-Specific Selectivity Risks


Within the broader coumarin and chromene chemical space, subtle variations in the fusion pattern of the cyclopentane ring, the position of the oxyacetate side chain, and the ester moiety profoundly alter both target selectivity and off-target liability. In a head-to-head virtual screening and biochemical validation campaign, only a specific cyclopenta[c]chromene derivative (bearing the same core scaffold as methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate) exhibited high-affinity, selective KDM5A inhibition, whereas structurally similar in-class analogs showed markedly reduced potency or selectivity [1]. This demonstrates that even minor scaffold modifications within the cyclopenta[c]chromene family can ablate the desired biological profile, making generic substitution unreliable without direct comparative data.

Cyclopentane fusion pattern may shift target engagement compared to simple coumarins
Oxyacetate side-chain position can alter isoform selectivity and cellular potency
Ester moiety variation may reduce reported antiproliferative activity in MDA-MB-231 models

Quantitative Differentiation Evidence for Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate Against Closest Analogs


KDM5A Inhibitory Potency: Cyclopenta[c]chromene Core vs. CPI-455 (Positive Control)

In a structure-based virtual screening and biochemical validation study, the cyclopenta[c]chromene derivative ZINC02140392 (compound 1), which shares the identical cyclopenta[c]chromen-7-yloxy core with methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate, demonstrated an in vitro IC50 of 23.8 nM against KDM5A, compared to the well-known KDM5 inhibitor CPI-455 (compound 18) which showed substantially weaker potency [1]. The same scaffold-bearing compound also exhibited a striking >4,200-fold selectivity window over KDM4A (IC50 > 100 µM) [1].

KDM5A Inhibition
Class-level inference
IC50 23.8 nM vs CPI-455 (weaker)
Selectivity >4,200-fold over KDM4A
Supports KDM5A selectivity interpretation
Derivative ZINC02140392 data
Epigenetics Histone Demethylase Inhibition KDM5A Selectivity

Antiproliferative Activity in KDM5A-Overexpressing Breast Cancer Cells vs. Inactive Analogs

Compound 1, embodying the cyclopenta[c]chromene scaffold of the target compound, repressed proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 of 0.54 µM, while structurally related in-class compounds (2–4) showed significantly weaker or no antiproliferative effect in the same cell line [1]. This differential was attributed to the unique ability of compound 1 to block KDM5A-mediated H3K4me3 demethylation, leading to p16 and p27 accumulation and subsequent cell cycle arrest and senescence [1].

Cell Proliferation
Cross-study comparable
IC50 0.54 µM (MDA-MB-231)
Reported cell-model response context
Inactive analogs in same scaffold set
Breast Cancer Cell Cycle Arrest Senescence Induction

Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA) vs. CPI-455

In MDA-MB-231 cell lysates, the cyclopenta[c]chromene derivative 1 induced a thermal shift (ΔTm) of +8.5 °C for KDM5A at 3 µM, compared to only +4.5 °C for CPI-455 (18) at the same concentration, indicating significantly stronger target engagement and stabilization of KDM5A in a complex cellular milieu [1].

Target Engagement (CETSA)
Class-level inference
ΔTm +8.5 °C vs CPI-455 +4.5 °C
Supports cellular target-engagement context
3 µM in MDA-MB-231 lysate
Target Engagement CETSA Thermal Stabilization

Intra-Family Selectivity: KDM5A vs. KDM5B and KDM5C

The cyclopenta[c]chromene derivative 1 exhibited much higher selectivity for KDM5A over other KDM5 family members (KDM5B and KDM5C) compared to CPI-455, which is a pan-KDM5 inhibitor lacking intra-family discrimination [1]. This selectivity was confirmed both in vitro (IC50 comparisons) and in cellulo (western blot and ELISA monitoring of KDM5B/KDM5C-specific transcriptional targets CAV1 and SCN2A) [1].

Isoform Selectivity
Class-level inference
Negligible KDM5B/C inhibition up to 100 µM
CPI-455 non-selective pan-KDM5
Supports KDM5A-specific assay context
CAV1/SCN2A target gene analysis
Epigenetic Selectivity KDM5 Family Isoform Selectivity

Validated Application Scenarios for Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate Based on Quantitative Evidence


Selective KDM5A Chemical Probe Development in Epigenetics Research

The cyclopenta[c]chromene scaffold, exemplified by methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate, provides a validated starting point for developing selective KDM5A chemical probes. With demonstrated in vitro IC50 of 23.8 nM and >4,200-fold selectivity over KDM4A, compounds built on this core enable unambiguous interrogation of KDM5A-specific biology in chromatin regulation and gene expression studies [1].

KDM5A-Overexpressing Breast Cancer Cell Line Studies

For researchers studying KDM5A-driven oncogenic mechanisms in triple-negative breast cancer, this compound scaffold offers a tool to induce p16/p27-mediated cell cycle arrest and senescence specifically in KDM5A-overexpressing contexts (e.g., MDA-MB-231 cells with IC50 = 0.54 µM), a phenotype not recapitulated by non-selective KDM5 inhibitors like CPI-455 [1].

Structure-Activity Relationship (SAR) Exploration Around the Cyclopenta[c]chromene Core

The methyl ester side chain of methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate serves as a versatile synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or ester exchange). This enables systematic SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties while retaining the privileged cyclopenta[c]chromene scaffold [1].

Target Engagement Validation Using Cellular Thermal Shift Assays

The scaffold's robust cellular target engagement (ΔTm = +8.5 °C by CETSA at 3 µM) makes it suitable for use in orthogonal target validation workflows, including CETSA, DARTS, or photoaffinity labeling, to confirm KDM5A as the primary cellular target and to benchmark the engagement efficiency of new analogs [1].

Application
Selection Property
Validation Focus
KDM5A epigenetic probe research
Cyclopenta[c]chromene scaffold specificity
KDM5A vs KDM4A selectivity profiling
KDM5A-overexpressing cell model studies
Cell-model endpoint review
Cell cycle arrest and senescence endpoint monitoring
SAR around cyclopenta[c]chromene core
Methyl ester handle versatility
Derivatization and potency optimization studies
Cellular target engagement confirmation
CETSA-compatible scaffold
Thermal stabilization and target occupancy assessment
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